molecular formula C23H24N4O3S B11267120 N-benzyl-2-(5-(hydroxymethyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetamide

N-benzyl-2-(5-(hydroxymethyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetamide

Cat. No.: B11267120
M. Wt: 436.5 g/mol
InChI Key: YTVBFNGQBZCNOS-UHFFFAOYSA-N
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Description

N-BENZYL-2-(2-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-5-(HYDROXYMETHYL)-1H-IMIDAZOL-1-YL)ACETAMIDE is a complex organic compound that contains multiple functional groups, including an indole ring, an imidazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-(2-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-5-(HYDROXYMETHYL)-1H-IMIDAZOL-1-YL)ACETAMIDE typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Imidazole Ring: The imidazole ring can be synthesized using the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

    Coupling Reactions:

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can occur at the oxoethyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include halides and amines.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activities. The presence of the indole and imidazole rings suggests that it could interact with various biological targets, such as enzymes and receptors.

Medicine

In medicine, the compound may be investigated for its potential therapeutic effects. Compounds containing indole and imidazole rings have been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In industry, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-BENZYL-2-(2-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-5-(HYDROXYMETHYL)-1H-IMIDAZOL-1-YL)ACETAMIDE is not fully understood. it is likely to involve interactions with various molecular targets, such as enzymes and receptors. The indole and imidazole rings may play a key role in these interactions, potentially leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-BENZYL-2-(2-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-5-(METHYL)-1H-IMIDAZOL-1-YL)ACETAMIDE: Similar structure but with a methyl group instead of a hydroxymethyl group.

    N-BENZYL-2-(2-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-5-(ETHYL)-1H-IMIDAZOL-1-YL)ACETAMIDE: Similar structure but with an ethyl group instead of a hydroxymethyl group.

Uniqueness

The presence of the hydroxymethyl group in N-BENZYL-2-(2-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-5-(HYDROXYMETHYL)-1H-IMIDAZOL-1-YL)ACETAMIDE may confer unique chemical and biological properties, such as increased solubility and potential for hydrogen bonding.

Properties

Molecular Formula

C23H24N4O3S

Molecular Weight

436.5 g/mol

IUPAC Name

N-benzyl-2-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide

InChI

InChI=1S/C23H24N4O3S/c28-15-19-13-25-23(27(19)14-21(29)24-12-17-6-2-1-3-7-17)31-16-22(30)26-11-10-18-8-4-5-9-20(18)26/h1-9,13,28H,10-12,14-16H2,(H,24,29)

InChI Key

YTVBFNGQBZCNOS-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=C(N3CC(=O)NCC4=CC=CC=C4)CO

Origin of Product

United States

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